molecular formula C6H9NO2S2 B6246709 3-(3-hydroxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one CAS No. 1823908-73-1

3-(3-hydroxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B6246709
CAS No.: 1823908-73-1
M. Wt: 191.3 g/mol
InChI Key: QGFSYZBWYAIZDM-UHFFFAOYSA-N
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Description

3-(3-hydroxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one is a compound that belongs to the thiazolidinone class of molecules. Thiazolidinones are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications. This particular compound features a thiazolidinone ring with a hydroxypropyl group and a sulfanylidene moiety, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-hydroxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one typically involves the reaction of a thiazolidinone precursor with a hydroxypropylating agent under controlled conditions. One common method involves the use of 3-chloropropanol as the hydroxypropylating agent, which reacts with the thiazolidinone precursor in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient processes. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(3-hydroxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one can undergo various types of chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The sulfanylidene moiety can be reduced to form thiol derivatives.

    Substitution: The thiazolidinone ring can undergo nucleophilic substitution reactions, where the hydroxypropyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Thiol derivatives.

    Substitution: Various substituted thiazolidinone derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and bacterial infections.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-hydroxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxypropyl group and the sulfanylidene moiety play crucial roles in binding to these targets, leading to the modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-hydroxypropyl)-2-thioxo-1,3-thiazolidin-4-one
  • 3-(3-hydroxypropyl)-2-oxo-1,3-thiazolidin-4-one
  • 3-(3-hydroxypropyl)-2-imino-1,3-thiazolidin-4-one

Uniqueness

3-(3-hydroxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one is unique due to the presence of the sulfanylidene moiety, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

1823908-73-1

Molecular Formula

C6H9NO2S2

Molecular Weight

191.3 g/mol

IUPAC Name

3-(3-hydroxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C6H9NO2S2/c8-3-1-2-7-5(9)4-11-6(7)10/h8H,1-4H2

InChI Key

QGFSYZBWYAIZDM-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)N(C(=S)S1)CCCO

Purity

95

Origin of Product

United States

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